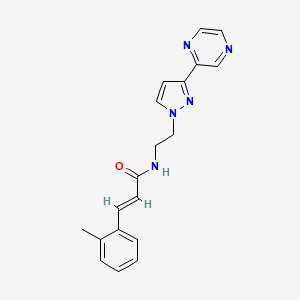

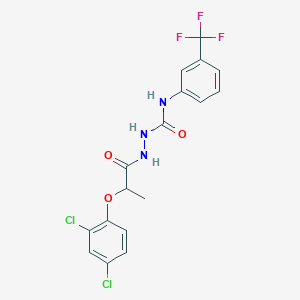

6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one is a heterocyclic molecule that appears to be a derivative of triazine. Triazines are a class of nitrogen-containing heterocycles that have been extensively studied due to their diverse biological activities and potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related literature that such molecules are of significant interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related triazine derivatives typically involves multicomponent reactions, such as the Ugi reaction described in the first paper. This reaction involves isocyanides and semicarbazones to form adducts, which are then further modified to yield the desired triazine compounds. In the context of 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one, a similar synthetic route could be envisioned where an ethoxybenzyl group and a pyridin-3-ylamino moiety are introduced into the triazine core through such multicomponent reactions or subsequent functionalization steps .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the first paper for a different triazine compound. The X-ray diffraction structure can reveal the tautomeric forms of the molecule and the presence of hydrogen bonding, which can significantly influence the compound's biological activity. For the compound , such analysis would be crucial to determine its exact molecular conformation and potential tautomeric states .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including treatment with diazomethane to yield O-methyl derivatives or reactions with hydrazine hydrate to form cyclized products, as seen in the second paper. These reactions can be used to modify the chemical structure of the triazine core and introduce new functional groups that may enhance the compound's biological properties. The specific reactions that 6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one can undergo would depend on its substituents and the reaction conditions employed .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. NMR spectroscopy can be used to study the compound's chemical environment and confirm the structure of synthesized derivatives, as shown in the second paper. The properties of the specific compound would need to be determined experimentally, but we can anticipate that the ethoxybenzyl and pyridin-3-ylamino groups would impact its hydrophobicity, electronic distribution, and potential for intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Studies

- The compound plays a role in the synthesis of complex molecules, including organometallic carceplex prisms. These prisms encapsulate aromatic molecules, suggesting its potential application in chemical encapsulation and targeted delivery systems (Mattsson et al., 2008).

- It contributes to the development of new pyridazinone derivatives, highlighting its significance in creating molecules with potential biological activities. The structural elucidation of these derivatives advances our understanding of their reactivity and interaction mechanisms (Kalai et al., 2021).

Drug Delivery Systems

- This compound is involved in the study of encapsulating lipophilic pyrenyl derivatives in water-soluble metalla-cages, indicating its application in the design of drug delivery systems. The ability to encapsulate biologically relevant structures while enhancing cytotoxicity against cancer cells positions it as a promising candidate for targeted therapy applications (Mattsson et al., 2010).

Biological Activities and Potential Therapeutics

- Research involving the synthesis and evaluation of novel fused 1,2,4-triazine derivatives demonstrates the compound's relevance in exploring potential inhibitors targeting specific biological activities. This suggests its utility in developing new therapeutic agents with specific target inhibitions (El Massry et al., 2012).

- The chemical is part of studies focusing on the synthesis of compounds with insecticidal and fungicidal activities, underscoring its potential in agricultural applications and pest control. Identifying compounds with high mortality rates against pests could lead to the development of new, more effective pesticides (Zhang et al., 2019).

Eigenschaften

IUPAC Name |

6-[(4-ethoxyphenyl)methyl]-3-(pyridin-3-ylamino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-24-14-7-5-12(6-8-14)10-15-16(23)20-17(22-21-15)19-13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKGBAKSBFHALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-ethoxybenzyl)-3-(pyridin-3-ylamino)-1,2,4-triazin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)

![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)

![1-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B2509358.png)